Glycosidic Bond Stability in MS Analysis
In mass spectrometry workflows, the N-C glycosidic bond of 5-hydroxymethylcytidine (hm5C) is significantly weaker than that of unmodified cytidine, leading to higher base loss during collisionally activated dissociation (CAD). The glycosidic bond of cytidine was found to be more stable than that of hm5C by a factor of 1.25 [1]. This instability is intermediate to that of 5-formylcytidine (f5C), whose glycosidic bond is 1.74 times less stable than cytidine's.
| Evidence Dimension | Glycosidic bond stability (relative base loss in CAD) |
|---|---|
| Target Compound Data | Stability factor: 1.25 (weaker than cytidine) |
| Comparator Or Baseline | Cytidine: Stability factor: 1.0 (baseline); 5-formylcytidine (f5C): Stability factor: 1.74 (weaker than cytidine) |
| Quantified Difference | hm5C glycosidic bond is 1.25x weaker than cytidine; f5C bond is 1.74x weaker than cytidine. |
| Conditions | Mass spectrometry analysis, comparison of N-C glycosidic bond stability during CAD. |
Why This Matters
Researchers must account for the intermediate base lability of hm5C when developing analytical methods, as standard protocols for unmodified RNA will yield inaccurate data.
- [1] Calderisi G. Radical transfer dissociation for de novo sequencing of RNA: discovery and application. 2021. View Source
